

INSCoV-601I(1) chemical structure and properties

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Compound of Interest

Compound Name: INSCoV-601I(1)

Cat. No.: B12418797

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In-Depth Technical Guide: INSCoV-601I(1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

INSCoV-601I(1) is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). As a key enzyme in the viral replication cycle, Mpro represents a prime target for antiviral therapeutic development. This document provides a comprehensive overview of the chemical structure, properties, and available experimental data for **INSCoV-601I(1)**, compiled to facilitate further research and development efforts. All information regarding this compound is extracted from the patent WO2021219089A1, unless otherwise specified.

Chemical Identity and Properties

INSCoV-601I(1) is a novel small molecule inhibitor identified for its potential activity against SARS-CoV-2. Its fundamental chemical and physical properties are summarized below.

Chemical Structure

While a definitive 2D structure is not publicly available, the molecular formula provides insight into its elemental composition.

Physicochemical Properties

A summary of the known quantitative data for **INSCoV-601I(1)** is presented in Table 1.

Property	Value	Source
CAS Number	2735704-19-3	[1]
Molecular Formula	C23H22ClF2N5O2S	N/A
Molecular Weight	505.97 g/mol	[2]

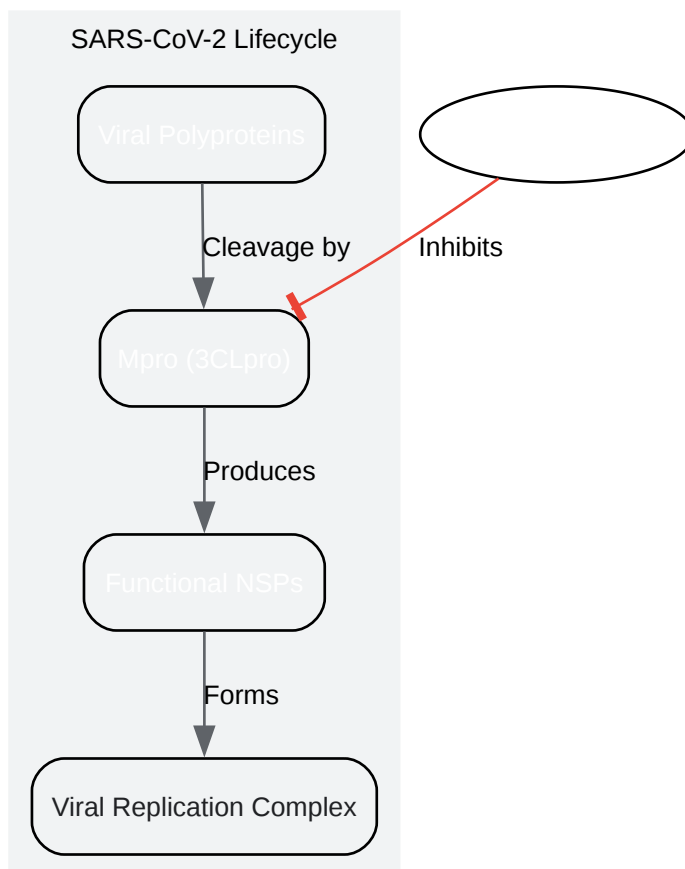
Note: Further physicochemical properties such as melting point, boiling point, and solubility are not detailed in the available documentation.

Mechanism of Action

INSCoV-601I(1) functions as an inhibitor of the SARS-CoV-2 main protease (Mpro/3CLpro)[\[2\]](#). Mpro is a cysteine protease that plays a crucial role in the viral life cycle by cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs). This process is essential for the assembly of the viral replication and transcription complex. By inhibiting Mpro, **INSCoV-601I(1)** is believed to disrupt these critical viral processes.

Below is a conceptual diagram illustrating the proposed mechanism of action.

Conceptual Signaling Pathway of Mpro Inhibition

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Caption: Inhibition of SARS-CoV-2 Mpro by **INSCoV-601I(1)**.

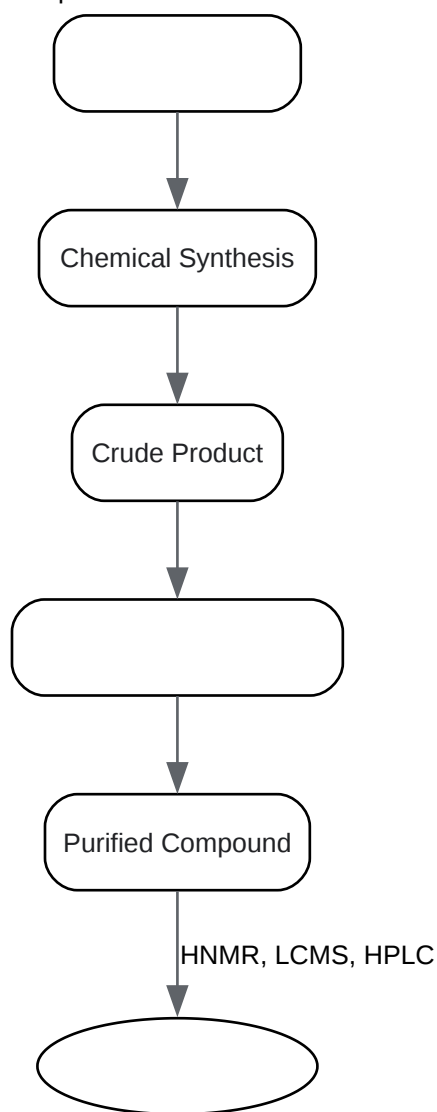
Experimental Protocols

The patent document WO2021219089A1 alludes to general procedures for the synthesis and purification of a series of compounds including **INSCoV-601I(1)**. While the specific, detailed protocol for **INSCoV-601I(1)** is not explicitly provided, a general workflow can be inferred.

General Synthesis and Purification Workflow

The synthesis of related compounds in the "INSCoV series" is mentioned in the patent. A generalized experimental workflow is depicted below.

General Experimental Workflow for INSCoV Series



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Caption: General synthesis and purification workflow.

Disclaimer: This is a generalized representation. The exact reagents, reaction conditions, and purification parameters for **INSCoV-601I(1)** are not publicly available.

Biological Activity

INSCoV-601I(1) is described as a potent inhibitor of Mpro (3CLpro) and is suggested to have potential for research in the context of SARS-CoV-2 infection[1][2]. However, specific quantitative data on its inhibitory activity (e.g., IC50 values) and antiviral efficacy in cell-based or in vivo models are not provided in the publicly accessible information.

Safety and Handling

A Safety Data Sheet (SDS) for **INSCoV-601I(1)** indicates a lack of comprehensive toxicity data. Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.

Conclusion

INSCoV-601I(1) is an Mpro inhibitor with potential for the development of anti-SARS-CoV-2 therapeutics. The available information, primarily from patent literature, provides a foundational understanding of its chemical identity and proposed mechanism of action. Further research is required to fully elucidate its physicochemical properties, biological activity, and therapeutic potential. The details provided in this guide are intended to serve as a starting point for researchers and drug development professionals interested in this compound.

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References

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